molecular formula C7H3ClFN3O2 B8223815 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8223815
M. Wt: 215.57 g/mol
InChI Key: YPMLOIUVRSZLKG-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1196507-34-2) is a high-value chemical building block extensively used in medicinal chemistry and anticancer drug discovery programs. This multifunctional heterocyclic compound serves as a key synthetic intermediate for constructing more complex molecules, particularly in the development of targeted kinase inhibitors . The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in drug design, as it is a core component of several approved therapeutics, such as Vemurafenib and Pexidartinib, used in oncology for its ability to selectively modulate biological targets . Its specific pattern of chloro, fluoro, and nitro substituents makes it a versatile precursor for selective substitution reactions, allowing researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies . The compound is offered at a purity of ≥98% and must be stored at 2-8°C . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic uses in humans .

Properties

IUPAC Name

5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMLOIUVRSZLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. Common synthetic routes include:

    Nitration Reaction: Introduction of the nitro group through nitration of a suitable precursor.

    Halogenation Reaction: Introduction of chlorine and fluorine atoms through halogenation reactions.

    Cyclization Reaction: Formation of the pyrrolo[2,3-b]pyridine ring system through cyclization of appropriate intermediates.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process also involves purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon or tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is characterized by:

  • Molecular Formula : C7H3ClFN3O2
  • Molecular Weight : 215.57 g/mol
  • CAS Number : 1196507-34-2
  • Structure : Contains a chlorine atom at the 5-position, a fluorine atom at the 4-position, and a nitro group at the 3-position on the pyrrolopyridine ring system.

Medicinal Chemistry

5-Chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential as a kinase inhibitor , particularly targeting fibroblast growth factor receptors (FGFRs). Inhibition of FGFR signaling can lead to:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation and migration.

Case Study : Research indicates that this compound demonstrates activity against various cancer cell lines, suggesting its potential as an anticancer agent .

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel heterocyclic compounds with diverse biological activities.

Applications in Synthesis :

  • Used to create derivatives with enhanced pharmacological properties.
  • Functionalized derivatives have shown various biological activities including anticonvulsant and anti-inflammatory effects .

Agricultural Applications

In agrochemistry, 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is explored for its potential use in developing herbicides and pesticides due to its biological activity against pests and pathogens.

Mechanism of Action

The mechanism of action of 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. The compound inhibits the activity of these receptors, which play a crucial role in cell proliferation, differentiation, and survival. By inhibiting FGFR signaling, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

The structural and functional nuances of 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine can be contextualized by comparing it to analogous derivatives. Key comparisons include:

Substituent Variations on the Pyrrolo[2,3-b]Pyridine Core
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine 4-F, 5-Cl C₇H₄ClFN₂ Lacks nitro group; lower reactivity
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine 5-Br, 6-Cl C₇H₄BrClN₂ Heavier halogen (Br) increases steric bulk
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine 4-F, 5-CH₃ C₈H₇FN₂ Methyl enhances lipophilicity
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine 3-I, 4-Cl, 5-F C₇H₃ClFIN₂ Iodo substituent increases steric hindrance
5-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine 3-NO₂, 5-F (different ring fusion) C₇H₄FN₃O₂ Regioisomer; altered electronic distribution

Key Observations :

  • Nitro Group Impact: The nitro group at position 3 in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions compared to non-nitrated analogs like 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine .
  • Bromo or iodo analogs (e.g., ) may exhibit reduced solubility due to increased molecular weight.
  • Regioisomerism : The pyrrolo[3,2-b]pyridine isomer differs in ring fusion, leading to distinct electronic environments and steric interactions in biological targets.
Aryl-Substituted 3-Nitro-1H-Pyrrolo[2,3-b]Pyridines

details Suzuki-coupled derivatives with aryl groups at position 5:

Compound (from ) Substituent at Position 5 Yield (%) Key Spectral Data (¹H NMR)
6c 4-(Trifluoromethyl)phenyl 87 δ 8.93 (s, HetH), 8.45 (m, PhH)
6d 4-Methoxyphenyl 94 δ 7.73 (d, PhH), 3.83 (s, OCH₃)
6e p-Tolyl 74 δ 2.38 (s, CH₃)
6g 3,4-Dimethoxyphenyl N/A Enhanced solubility due to polar OCH₃ groups

Comparison with Target Compound :

  • The target compound lacks an aryl group at position 5 but features halogens (Cl, F) and nitro directly on the core.
  • Aryl-substituted derivatives (e.g., 6c, 6d) show higher yields (87–94%) in Suzuki reactions, suggesting that introducing halogens/nitro groups on the core might require more complex synthetic routes .

Biological Activity

Overview

5-Chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by its unique substitution pattern, which includes a chlorine atom at the 5-position, a fluorine atom at the 4-position, and a nitro group at the 3-position of the pyrrolo[2,3-b]pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry.

  • Molecular Formula : C7_7H3_3ClFN3_3O2_2
  • Molecular Weight : 215.57 g/mol
  • CAS Number : 1196507-34-2

The biological activity of 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine primarily involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes including proliferation, differentiation, and survival. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion capabilities .

Anticancer Properties

Research indicates that 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine exhibits significant anticancer activity against various cancer cell lines. Notably:

  • Cell Lines Tested : HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma).
  • Inhibition Concentration (IC50) : The compound shows effective inhibition with IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer properties .

Kinase Inhibition

The compound has been investigated for its ability to act as a kinase inhibitor. Specifically, it has shown promising results in inhibiting FGFRs which are implicated in several malignancies. The inhibition of these receptors can lead to reduced tumor growth and metastasis in preclinical models .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the unique combination of chlorine, fluorine, and nitro groups enhances the biological activity of 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Compound NameStructureIC50 (µM)Activity
5-Chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridineStructureLow micromolarAnticancer
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridineStructureModerateLess potent
5-Fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridineStructureHigh micromolarAnticancer

Study 1: In vitro Anticancer Activity

A study evaluated the anticancer efficacy of 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine against multiple cancer cell lines. The results indicated a strong dose-dependent inhibition of cell proliferation with significant apoptosis induction observed through flow cytometry analysis.

Study 2: Kinase Inhibition Assay

In another investigation focused on kinase inhibition, this compound was tested against FGFRs using biochemical assays. The results demonstrated that it effectively inhibited FGFR signaling pathways with an IC50 value indicative of high potency compared to other known inhibitors.

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

StepReagents/ConditionsYieldPurityReference
BrominationNBS, DMF, 0°C → rt75%95%
NitrationHNO₃ (conc.), 0°C → rt36–87%98%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C74–94%98%

Q. Table 2. NMR Data for Structural Confirmation

Proton Positionδ (ppm) RangeMultiplicityKey Interactions
3-NO₂8.8–9.0SingletCoupling with adjacent HetH
4-F¹³C: δ ~150 ppm
5-Cl¹³C: δ ~110 ppm

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